![molecular formula C33H28O10 B1210549 Chamaejasmenin C CAS No. 89595-70-0](/img/structure/B1210549.png)
Chamaejasmenin C
Overview
Description
Molecular Structure Analysis
The molecular weight of Chamaejasmenin C is 584.57 and its formula is C33H28O10 . The specific molecular structure analysis is not provided in the available resources.Chemical Reactions Analysis
Chamaejasmenin C shows nematicidal activity against second-stage juveniles (J2s) of B. xylophilus and B. mucronatus . The specific chemical reactions involved in this process are not detailed in the available resources.Physical And Chemical Properties Analysis
Chamaejasmenin C has a molecular weight of 584.57 and a formula of C33H28O10 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Traditional Medicine Applications
Chamaejasmenin C: is derived from the roots of Stellera chamaejasme L. , a plant used in traditional Chinese medicine. It has been historically used for treating skin conditions like scabies and tinea, as well as respiratory issues such as chronic tracheitis and tuberculosis .
Antimitotic Activity
Research indicates that Chamaejasmenin C exhibits potent antimitotic activity. This means it can interfere with cell division, which is a promising mechanism for cancer treatment as it may inhibit the proliferation of cancer cells .
Antifungal Properties
The compound has demonstrated significant antifungal properties, particularly against Pyricularia oryzae , an organism that causes blast disease in rice. This suggests potential applications in agricultural fungicides or treatments for fungal infections .
Anti-Cancer Potential
Chamaejasmenin C: has shown in vitro anti-cancer activity against various human solid tumor cell lines. It appears to induce cell cycle arrest, apoptosis, and DNA damage, which are key mechanisms in anti-cancer therapies .
Phytochemical Research
As a biflavanone, Chamaejasmenin C contributes to the phytochemical diversity of Stellera chamaejasme L. and is of interest in the study of plant secondary metabolites and their biological activities .
Chemotherapy Research
Given its antimitotic and anti-cancer properties, Chamaejasmenin C is a subject of ongoing research for its potential use in chemotherapy drugs. Its ability to target cancer cells provides a pathway for developing new treatments .
Bioactivity-Directed Fractionation
Chamaejasmenin C: has been isolated through bioactivity-directed fractionation, which is a method used to identify biologically active compounds in a mixture. This process is crucial for discovering new drugs and understanding compound interactions .
Molecular Structure Elucidation
The molecular structure and configuration of Chamaejasmenin C have been elucidated using advanced spectroscopic methods, including 2D-NMR techniques. This information is vital for synthetic chemists who may want to replicate or modify the compound for various applications .
Mechanism of Action
Target of Action
Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme, has been found to exhibit potent nematicidal activity against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and B. mucronatus . It also exerts anti-proliferative effects on various human solid tumor cell lines, including liver carcinoma, non-small cell lung cancer, osteosarcoma, colon cancer, and cervical cancer cell lines .
Mode of Action
It has been observed to induce prominent expression of the dna damage marker γ-h2ax, as well as apoptosis in sensitive human solid tumor cell lines . This suggests that Chamaejasmenin C may interact with its targets to cause DNA damage, leading to cell death.
Biochemical Pathways
Chamaejasmenin C appears to affect the cell cycle, as treatment with this compound has been shown to cause prominent G0/G1 phase arrest in sensitive human solid tumor cell lines . This indicates that Chamaejasmenin C may interfere with the biochemical pathways involved in cell cycle regulation, thereby inhibiting cell proliferation.
Result of Action
Chamaejasmenin C has demonstrated potent anti-proliferative effects in various human solid tumor cell lines . It appears to achieve this by inducing DNA damage and apoptosis, as well as causing cell cycle arrest . These actions result in the inhibition of cell proliferation, which may contribute to the compound’s potential anti-cancer effects.
Safety and Hazards
The safety data sheet for Chamaejasmenin C advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENZFSDCKZBLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chamaejasmenin C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities reported for Chamaejasmenin C?
A1: Chamaejasmenin C, a C-3/C-3'' biflavanone, has demonstrated potent antimitotic and antifungal activities. [] It also exhibits significant nematicidal activity, particularly against Bursaphelenchus xylophilus, the causal agent of pine wilt disease. [] Additionally, research suggests it possesses immunomodulatory activity. []
Q2: Where has Chamaejasmenin C been found in nature?
A2: Chamaejasmenin C was initially isolated from the roots of Stellera chamaejasme L., a plant known for its medicinal properties. [, , ] It has also been found in Ochna lanceolata, highlighting its presence in diverse plant species. []
Q3: What is the structural difference between Chamaejasmenin C and its enantiomer?
A3: Chamaejasmenin C is enantiomeric to a known compound called chamaejasmenin B. [] This means they have the same molecular formula and connectivity of atoms but differ in their three-dimensional spatial arrangements, making them mirror images of each other.
Q4: Has the nematicidal activity of Chamaejasmenin C been explored?
A4: Yes, studies have shown that Chamaejasmenin C exhibits potent nematicidal activity against Bursaphelenchus xylophilus, causing significant mortality. [] This finding suggests its potential as a lead compound for developing botanical nematicides for managing pine wilt disease.
Q5: What are the potential applications of Chamaejasmenin C based on current research?
A5: The diverse biological activities of Chamaejasmenin C suggest several potential applications:
- Antifungal agent: Its potent antifungal activity makes it a promising candidate for developing new antifungal treatments. []
- Nematicide: Its strong nematicidal effect, especially against Bursaphelenchus xylophilus, highlights its potential for controlling pine wilt disease in a more environmentally friendly manner. []
- Immunomodulatory agent: Its immunomodulatory activity warrants further investigation for potential therapeutic applications in immune-related disorders. []
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